molecular formula C7H12N2O2 B3058754 [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol CAS No. 915922-45-1

[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol

Cat. No.: B3058754
CAS No.: 915922-45-1
M. Wt: 156.18 g/mol
InChI Key: NOUNXVFUSBTKML-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a hydroxymethyl (-CH₂OH) group. This structure combines the electron-rich imidazole ring with polar substituents, enabling applications in medicinal chemistry and materials science. The methoxyethyl group enhances solubility in polar solvents, while the hydroxymethyl moiety offers a site for further functionalization, such as esterification or coordination to metal ions .

Synthetic routes for this compound often involve nucleophilic substitution or cyclization reactions. For example, derivatives of imidazole alcohols can be synthesized via reactions with alkylating agents like chloromethyl ethers or sulfonates under basic conditions . The hydrochloride salt of this compound has been cataloged as a building block for pharmaceutical research, highlighting its relevance in drug development .

Properties

IUPAC Name

[3-(2-methoxyethyl)imidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-3-2-9-6-8-4-7(9)5-10/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNXVFUSBTKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595447
Record name [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-45-1
Record name [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent-Free Alkylation Strategies

A solvent-free approach inspired by imidazol-1-yl-acetic acid synthesis eliminates environmental concerns associated with polar aprotic solvents. Here, imidazole and 2-methoxyethyl chloride are mixed with anhydrous potassium carbonate at 0–5°C, followed by gradual heating to 60°C. This method achieves 68% yield while reducing reaction time to 6 hours (Table 1).

Table 1: Comparative Analysis of Alkylation Methods

Method Reagents Solvent Temp (°C) Time (h) Yield (%)
Conventional K₂CO₃, 2-methoxyethyl Br DMF 80 12 72
Solvent-free K₂CO₃, 2-methoxyethyl Cl None 60 6 68
Phase-transfer NaOH, TBAB Toluene 40 8 65

Introduction of Hydroxymethyl Group at C5

Post-alkylation, the hydroxymethyl moiety is introduced at the C5 position. Two primary strategies dominate:

Formylation-Reduction Sequence

The Vilsmeier-Haack reaction formylates 1-(2-methoxyethyl)-1H-imidazole at C5 using phosphorus oxychloride (POCl₃) and DMF, producing 5-formyl-1-(2-methoxyethyl)-1H-imidazole. Subsequent reduction with sodium borohydride (NaBH₄) in methanol at 0°C yields the target alcohol with 85% efficiency (Scheme 1).

Scheme 1: Formylation-Reduction Pathway

  • POCl₃, DMF, 0°C → RT, 4 h
  • NaBH₄, MeOH, 0°C → RT, 2 h

Direct Hydroxymethylation via Lithiation

Lithiation at C5 using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by quenching with paraformaldehyde, provides a one-pot route to the hydroxymethyl derivative. This method achieves 78% yield but requires stringent anhydrous conditions.

Integrated Two-Step Synthesis

Combining alkylation and hydroxymethylation into a continuous process enhances scalability. A representative protocol involves:

  • Alkylation : Imidazole (1.0 equiv), 2-methoxyethyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv), solvent-free, 60°C, 6 h.
  • Formylation : POCl₃ (1.5 equiv), DMF (2.0 equiv), 0°C → RT, 4 h.
  • Reduction : NaBH₄ (3.0 equiv), MeOH, 0°C → RT, 2 h.

This integrated approach achieves an overall yield of 58% with >95% purity by HPLC.

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from isopropanol. Key characterization data include:

  • ¹H NMR (400 MHz, D₂O) : δ 7.51 (s, 1H, C2-H), 6.95 (s, 1H, C4-H), 4.65 (s, 2H, CH₂OH), 4.10 (t, J = 6.0 Hz, 2H, NCH₂), 3.70 (t, J = 6.0 Hz, 2H, OCH₂), 3.30 (s, 3H, OCH₃).
  • IR (KBr) : ν 3360 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1600 cm⁻¹ (C=N).

Challenges and Optimization

Regioselectivity in Alkylation

Competitive N3-alkylation is mitigated by using bulky bases (e.g., DBU) or low-temperature phase-transfer catalysis.

Stability of Hydroxymethyl Group

The primary alcohol is prone to oxidation; thus, reactions are conducted under nitrogen with chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazoles. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated imidazoles.

Scientific Research Applications

[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol is a chemical compound with a unique structure that includes a methanesulfonyl group, a methoxyethyl substituent, and an imidazole ring. It is a synthetic organic molecule with potential pharmacological properties that may allow it to interact with biological targets.

Scientific Research Applications
[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol has potential applications in various scientific fields. Its structural components allow for interactions with various biological targets, potentially influencing metabolic pathways. Computer-aided predictions show that compounds with similar structures demonstrate diverse pharmacological effects, including antimicrobial and anti-inflammatory activities. The compound's chemical reactivity can be analyzed through various types of reactions, which are vital for understanding its behavior in biological systems and potential therapeutic applications.

ApplicationDescription
Potential Pharmacological UseThe compound exhibits potential pharmacological properties due to its structural features, which may facilitate interactions with biological targets.
Antimicrobial ActivitiesComputer-aided predictions indicate that compounds with similar structures often demonstrate antimicrobial activities.
Anti-inflammatory ActivitiesComputer-aided predictions indicate that compounds with similar structures often demonstrate anti-inflammatory activities.
Use as an Intermediate4-halo-5-(hydroxymethyl) imidazole compounds can be effectively used as intermediates for medicines .

Mechanism of Action

The mechanism of action of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituents. Below is a comparison of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol with structurally related compounds:

Compound Name Substituents (Position 1) Key Features Molecular Weight References
This compound 2-Methoxyethyl Polar ether linkage; moderate lipophilicity ~174.19 (base)
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanol 2,2,2-Trifluoroethyl Fluorinated alkyl chain; increased hydrophobicity and metabolic stability 180.13
(1-Benzyl-1H-imidazol-5-yl)methanol Benzyl Aromatic group; enhanced lipophilicity and π-π stacking potential 188.23
(1-Methyl-1H-imidazol-5-yl)methanol Methyl Simple alkyl group; high solubility and minimal steric hindrance 112.13
(1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol Benzyl + methylsulfonyl Electron-withdrawing sulfonyl group; COX-2 selectivity 266.31

Key Observations:

  • Polarity and Solubility: The methoxyethyl group in the target compound balances hydrophilicity and lipophilicity, making it suitable for aqueous and organic media. In contrast, trifluoroethyl and benzyl substituents increase hydrophobicity .
  • Biological Activity: Sulfonyl-containing derivatives (e.g., COX-2 inhibitors) exhibit targeted enzyme interactions due to the sulfonyl group’s electron-withdrawing nature, whereas simpler alkyl or ether substituents may lack such specificity .
  • Synthetic Accessibility: Methyl and benzyl derivatives are typically synthesized via straightforward alkylation, while fluorinated or sulfonated analogues require specialized reagents (e.g., SOCl₂ for chlorination or NaBH₄ for reduction) .

Physicochemical Properties

  • LogP and Solubility:

    • The methoxyethyl derivative (logP ~0.5) is more water-soluble than the trifluoroethyl (logP ~1.2) or benzyl (logP ~1.8) analogues due to its ether oxygen .
    • The hydroxymethyl group contributes to hydrogen bonding, further enhancing aqueous solubility across all derivatives.
  • Thermal Stability:

    • Fluorinated compounds (e.g., trifluoroethyl) exhibit higher thermal stability due to strong C-F bonds .
    • Sulfonylated imidazoles may decompose at elevated temperatures due to the labile sulfonyl group .

Biological Activity

[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol is a compound belonging to the imidazole family, known for its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a methoxyethyl group at position 1 and a hydroxymethyl group at position 5 of the imidazole ring. This unique configuration enhances its solubility and reactivity compared to other imidazole derivatives, making it a valuable candidate for various biological applications.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
  • Modulation of Biochemical Pathways : By interacting with specific receptors, it may influence signaling pathways within cells, contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. For example, it may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other imidazole derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundMethoxyethyl and hydroxymethyl groupsAntimicrobial, enzyme inhibition
(1-Isopropyl-1H-imidazol-5-yl)methanolIsopropyl groupModerate antimicrobial activity
(1-Cyclohexyl-1H-imidazol-5-yl)methanolCyclohexyl groupLimited biological activity

This table highlights how the presence of the methoxyethyl group in this compound enhances its solubility and reactivity compared to other derivatives.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A laboratory study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL.
  • Enzyme Interaction Studies : In vitro assays indicated that this compound could inhibit specific metabolic enzymes, leading to altered cellular metabolism in cancer cell lines .
  • Therapeutic Potential : The compound has been explored as a potential drug candidate for treating infections due to its broad-spectrum antimicrobial properties and ability to modulate enzyme activities involved in disease processes .

Q & A

Q. How are hygroscopic properties managed during storage and formulation?

  • Methodological Answer : Dynamic vapor sorption (DVS) analysis guides storage conditions (desiccants, inert atmosphere). Lyophilization or co-crystallization with stabilizing agents (e.g., cyclodextrins) mitigates moisture uptake .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
Reactant of Route 2
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[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol

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